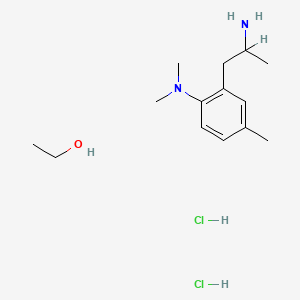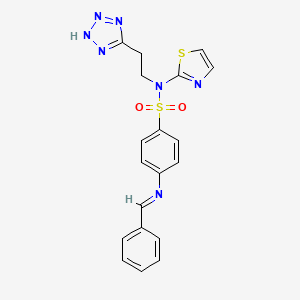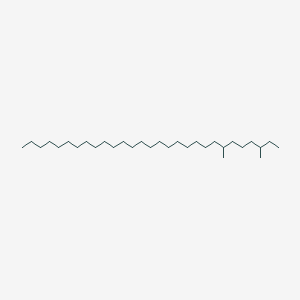
3,7-Dimethyl-nonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-nonacosane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon that consists of a long carbon chain with two methyl groups attached at the 3rd and 7th positions. This compound is a type of nonacosane, which is a straight-chain hydrocarbon with 29 carbon atoms. This compound is known for its presence in various natural sources and its role in chemical communication among insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-nonacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups at the desired positions. This can be done using Grignard reagents or organolithium compounds to introduce the methyl groups at the 3rd and 7th positions of a nonacosane backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-nonacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can lead to the formation of alkanes or alkenes .
Aplicaciones Científicas De Investigación
3,7-Dimethyl-nonacosane has various scientific research applications, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbons.
Biology: It plays a role in chemical communication among insects, serving as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, waxes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-nonacosane involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .
Comparación Con Compuestos Similares
Similar Compounds
Nonacosane: A straight-chain hydrocarbon with 29 carbon atoms.
3-Methyl-nonacosane: A branched alkane with a single methyl group at the 3rd position.
7-Methyl-nonacosane: A branched alkane with a single methyl group at the 7th position.
Uniqueness
3,7-Dimethyl-nonacosane is unique due to the presence of two methyl groups at specific positions on the nonacosane backbone. This structural feature can influence its chemical properties and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
73189-60-3 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
3,7-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-31(4)29-26-28-30(3)6-2/h30-31H,5-29H2,1-4H3 |
Clave InChI |
QLEBORADJZGXKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



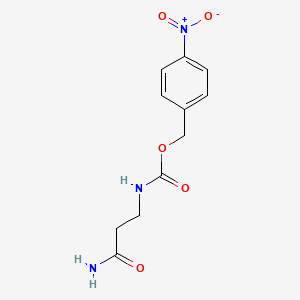
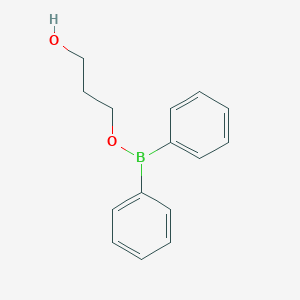
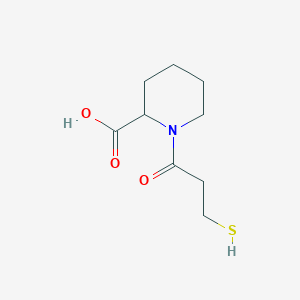
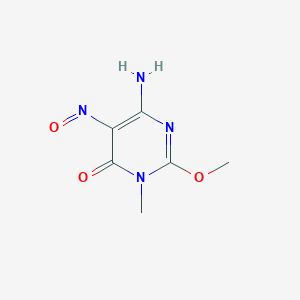




![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
